

Introduction to 5-Bromo-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	5-Bromo-7-methoxy-1H-indazole
CAS No.:	1374652-62-6
Cat. No.:	B1380386

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5-Bromo-7-methoxy-1H-indazole is a substituted indazole derivative with the chemical formula C₈H₇BrN₂O and a molecular weight of approximately 227.06 g/mol.^{[1][2]} The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in the development of therapeutic agents, particularly protein kinase inhibitors.^{[3][4][5]} The presence of a bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, while the methoxy group can influence the compound's electronic properties and metabolic stability.^[3] Given its potential role as a building block in drug discovery, a thorough understanding of its solubility is critical for formulation, assay development, and predicting its behavior in biological systems.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is influenced by its molecular structure, including polarity, hydrogen bonding capability, and crystal lattice energy. Based on its structure, **5-Bromo-7-methoxy-1H-indazole** is a yellow to orange solid at room temperature.^[1] While no experimental solubility data is readily available, we can make some predictions based on its constituent functional groups. The indazole ring system is relatively nonpolar, and the bromine substituent further contributes to its lipophilicity. The methoxy group adds some polarity, and

the N-H group of the indazole can act as a hydrogen bond donor. A related compound, 5-Bromo-7-methyl-1H-indazole, is described as being sparingly soluble in water, suggesting that **5-Bromo-7-methoxy-1H-indazole** likely exhibits low aqueous solubility as well.[6]

Table 1: Physicochemical Properties of **5-Bromo-7-methoxy-1H-indazole**

Property	Value	Source
Molecular Formula	C8H7BrN2O	[1][2]
Molecular Weight	227.06 g/mol	[1]
Appearance	Yellow to orange solid	[1]
Boiling Point (Predicted)	360.9 ± 22.0 °C	[7]
Density (Predicted)	1.678 ± 0.06 g/cm ³	[7]

Experimental Determination of Aqueous Solubility

The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following protocol provides a step-by-step guide for determining the solubility of **5-Bromo-7-methoxy-1H-indazole** in aqueous media.

Materials

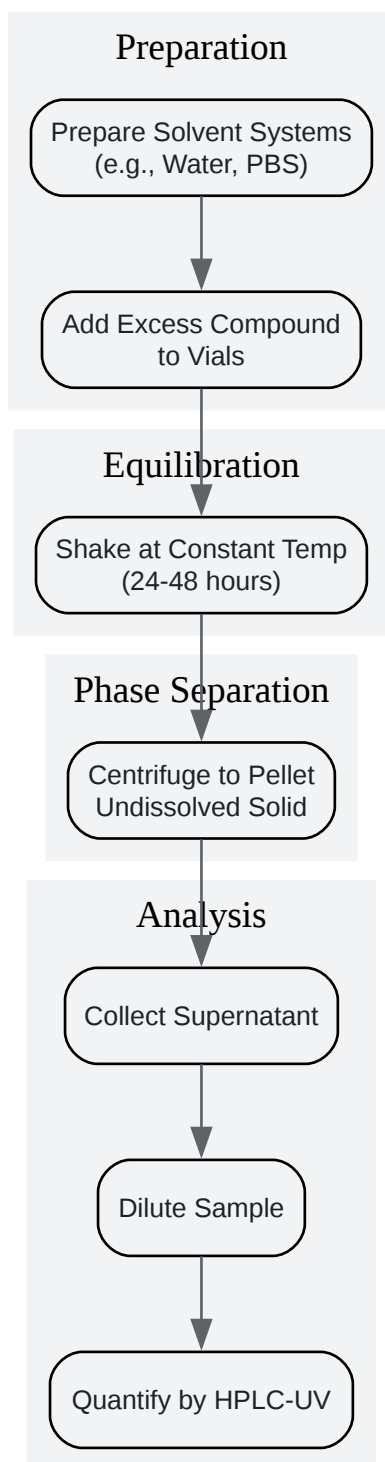
- **5-Bromo-7-methoxy-1H-indazole**
- Deionized water
- Phosphate-buffered saline (PBS), pH 7.4
- 0.1 M HCl
- 0.1 M NaOH
- Selected organic co-solvents (e.g., DMSO, ethanol)
- Glass vials with screw caps

- Orbital shaker with temperature control
- Centrifuge
- Calibrated pH meter
- Analytical balance
- HPLC-UV or LC-MS system for quantification

Experimental Protocol: Shake-Flask Method

- **Preparation of Solvent Systems:** Prepare the desired aqueous and co-solvent systems. For aqueous systems, use deionized water and buffers of physiological relevance like PBS (pH 7.4).
- **Addition of Excess Compound:** Add an excess amount of **5-Bromo-7-methoxy-1H-indazole** to each vial containing a known volume of the respective solvent. The excess solid should be clearly visible.
- **Equilibration:** Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the samples at a high speed to ensure complete separation of the undissolved solid.
- **Sample Collection and Dilution:** Carefully collect an aliquot of the supernatant without disturbing the solid pellet. Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
- **Quantification:** Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[8]
- **pH Measurement:** For buffered solutions, measure the pH of the saturated solution after equilibration to ensure it has not changed significantly.

Visualization of the Experimental Workflow



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Caption: Workflow for Shake-Flask Solubility Determination.

Analytical Method for Quantification: HPLC-UV

A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is essential for accurate quantification of **5-Bromo-7-methoxy-1H-indazole**.

Method Development and Validation

- **Column Selection:** A C18 reverse-phase column is a suitable starting point.
- **Mobile Phase:** A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid) is typically used.
- **Wavelength Selection:** The UV detection wavelength should be set at the absorbance maximum of the compound.
- **Validation Parameters:** The method should be validated for linearity, accuracy, precision, selectivity, and limit of detection (LOD) and quantification (LOQ) according to standard guidelines.[8]

Sample Analysis Protocol

- **Standard Curve Preparation:** Prepare a series of standard solutions of **5-Bromo-7-methoxy-1H-indazole** of known concentrations in the same diluent as the samples.
- **Injection:** Inject the standards and the diluted samples onto the HPLC system.
- **Data Analysis:** Integrate the peak area corresponding to the compound in each chromatogram.
- **Concentration Calculation:** Construct a standard curve by plotting peak area versus concentration for the standards. Use the linear regression equation of the standard curve to calculate the concentration of the compound in the diluted samples.
- **Solubility Calculation:** Back-calculate the solubility in the original supernatant, taking into account the dilution factor.

Data Presentation

The determined solubility data should be presented in a clear and organized manner to facilitate comparison across different conditions.

Table 2: Template for Presenting Solubility Data of **5-Bromo-7-methoxy-1H-indazole**

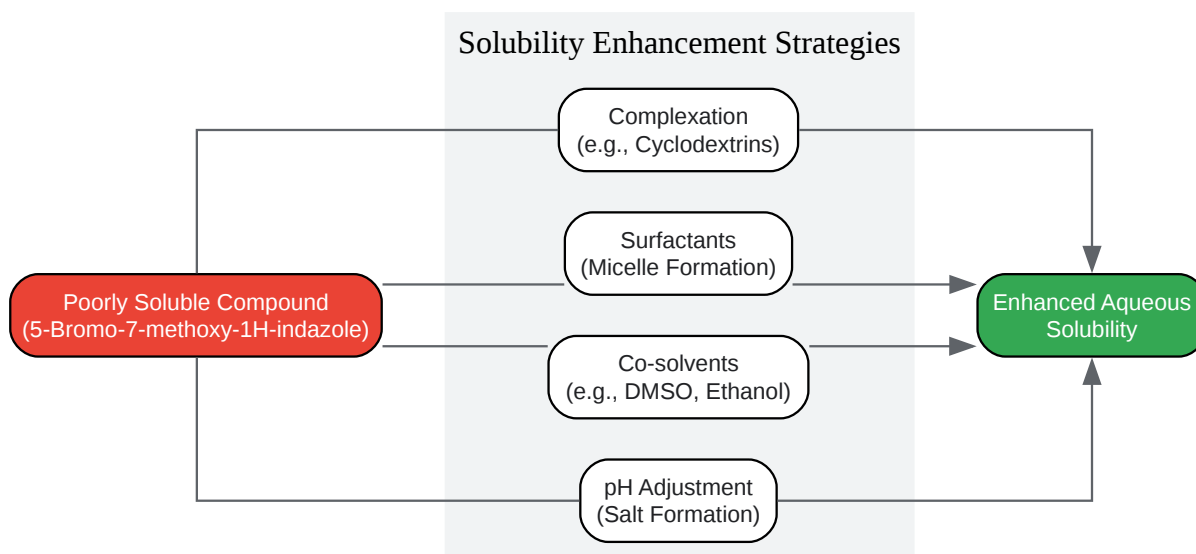
Solvent System	Temperature (°C)	pH (final)	Solubility (µg/mL)	Solubility (mM)
Deionized Water	25	N/A		
PBS	25	7.4		
0.1 M HCl	25	~1		
0.1 M NaOH	25	~13		
5% DMSO in Water	25	N/A		
10% Ethanol in Water	25	N/A		

Strategies for Solubility Enhancement

Given the anticipated poor aqueous solubility, several strategies can be employed to improve the solubility of **5-Bromo-7-methoxy-1H-indazole** for in vitro and in vivo studies.

- pH Adjustment: The indazole moiety has a pKa, and adjusting the pH of the solution to form a salt can significantly increase solubility.
- Co-solvents: The use of water-miscible organic solvents such as dimethyl sulfoxide (DMSO) or ethanol can increase the solubility by reducing the polarity of the solvent system.[9]
- Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can form micelles to encapsulate the compound and increase its apparent solubility.[9]
- Complexation: Cyclodextrins can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[9]

Logical Relationship of Solubility Enhancement



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Caption: Strategies for Enhancing Aqueous Solubility.

Conclusion

While specific, publicly available solubility data for **5-Bromo-7-methoxy-1H-indazole** is scarce, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By following the outlined shake-flask method coupled with a validated HPLC-UV analysis, researchers can obtain reliable and accurate solubility data. This information is indispensable for the continued development and application of this and other promising indazole derivatives in the field of drug discovery.

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- To cite this document: BenchChem. [Introduction to 5-Bromo-7-methoxy-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1380386/docs#introduction-to-5-bromo-7-methoxy-1h-indazole\]](https://www.benchchem.com/product/b1380386/docs#introduction-to-5-bromo-7-methoxy-1h-indazole)

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